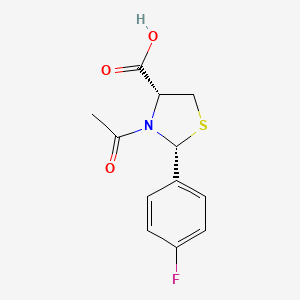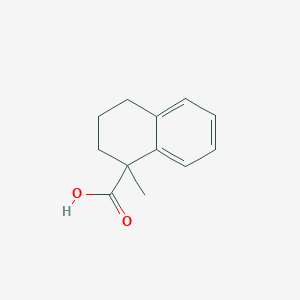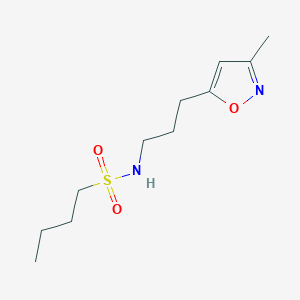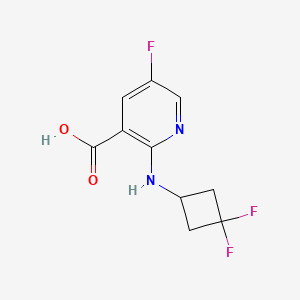
N-(2-fluorocyclopentyl)-2,3-dihydro-1-benzofuran-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-fluorocyclopentyl)-2,3-dihydro-1-benzofuran-5-sulfonamide” is a complex organic compound. It contains a fluorocyclopentyl group, a benzofuran group, and a sulfonamide group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It likely has a cyclopentyl ring with a fluorine atom attached, a benzofuran ring, and a sulfonamide group. The exact structure would need to be confirmed through techniques like NMR .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors like the presence of the fluorine atom and the sulfonamide group could influence properties like its polarity, solubility, and reactivity .Scientific Research Applications
1. Carbonic Anhydrase Inhibition
N-(2-fluorocyclopentyl)-2,3-dihydro-1-benzofuran-5-sulfonamide and similar compounds have been studied for their inhibitory effects on carbonic anhydrase isoenzymes. For instance, a series of polymethoxylated-pyrazoline benzene sulfonamides were investigated for their cytotoxic activities and inhibitory effects on carbonic anhydrase isoenzymes hCA I and hCA II. These compounds showed significant inhibition, with some exhibiting superior inhibitory activity compared to the reference compound acetazolamide (Kucukoglu et al., 2016).
2. Fluorescent Probes in Cell Imaging
Compounds with a benzofurazan (NBD) fluorophore, including those with benzofuran structures, have been used to create fluorescent probes. These probes, such as MeS-DMAB and EtS-DMAB, can selectively detect hypochlorous acid (HOCl) over other reactive oxygen species in aqueous solutions. They have been successfully applied in imaging exogenous and endogenous HOCl in live cells (Sun et al., 2018).
3. Synthesis of Novel Molecules
Research on N-(2-fluorocyclopentyl)-2,3-dihydro-1-benzofuran-5-sulfonamide derivatives has led to the synthesis of new molecules. For example, a study explored the synthesis of polyethylene oxide drugs containing various compounds, including benzene sulfonamide derivatives. These drugs' structures were characterized by methods like IR and NMR (Chen et al., 2000).
4. Antitumor Activity
Sulfonamide derivatives, including those related to N-(2-fluorocyclopentyl)-2,3-dihydro-1-benzofuran-5-sulfonamide, have been investigated for their potential antitumor properties. These derivatives showed significant antitumor activities in various studies. One example is the development of sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard, which displayed high antitumor activity and low toxicity (Huang et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-fluorocyclopentyl)-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3S/c14-11-2-1-3-12(11)15-19(16,17)10-4-5-13-9(8-10)6-7-18-13/h4-5,8,11-12,15H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVXRVYHOJEQNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)NS(=O)(=O)C2=CC3=C(C=C2)OCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide](/img/structure/B2872184.png)

![4-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]-3,5-thiomorpholinedione](/img/structure/B2872187.png)
![2-ethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2872189.png)
![Methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2872191.png)



![N-(2,3-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2872195.png)
![4-[1-(3,6-Dichloropyridine-2-carbonyl)piperidine-4-carbonyl]phenol](/img/structure/B2872197.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2872199.png)
![1-Benzothiophen-2-yl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2872202.png)
